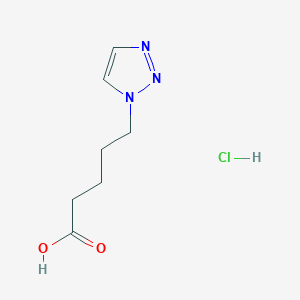
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a versatile compound used in various scientific research fields. It is known for its unique properties that make it valuable for applications in drug discovery, polymer synthesis, and bioconjugation chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the initial synthesis via CuAAC.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is used in a wide range of scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential therapeutic agents.
Polymer Synthesis: Used in the creation of novel polymers with unique properties.
Bioconjugation Chemistry: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Chemical Biology: Employed in the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its ability to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug discovery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,3-Triazole-4-acetic acid
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazole derivatives. Its longer carbon chain allows for more versatile applications in polymer synthesis and bioconjugation .
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-(triazol-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7(12)3-1-2-5-10-6-4-8-9-10;/h4,6H,1-3,5H2,(H,11,12);1H |
InChI Key |
PWPMVSKMEYAVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





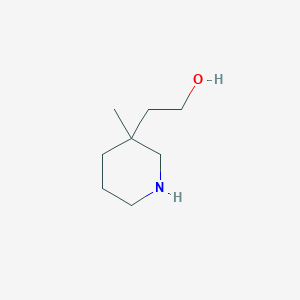
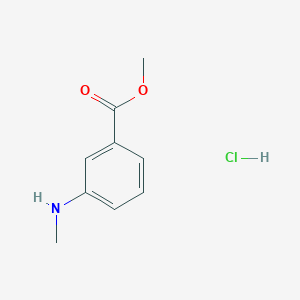
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
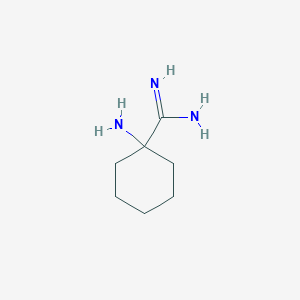
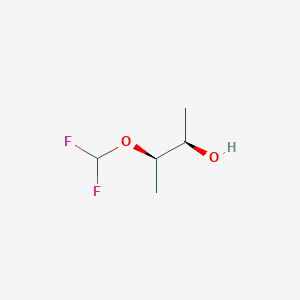
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
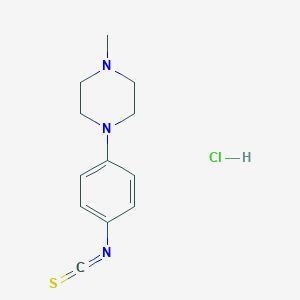
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)

